2-amino-N-(2-methoxyethyl)-4-methylpentanamide
Description
2-Amino-N-(2-methoxyethyl)-4-methylpentanamide (CAS: 1217618-94-4) is a chiral amide derivative characterized by a branched pentanamide backbone, a 2-methoxyethyl substituent on the amide nitrogen, and a primary amino group at the α-carbon. The compound’s stereochemistry ((2S)-configuration) and functional groups influence its solubility, pharmacokinetics, and target interactions.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFLZLSSFQJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide typically involves the reaction of 4-methylpentanamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyethyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-N-(2-methoxyethyl)-4-methylpentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate the interactions of amino and methoxyethyl groups with biological molecules.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide involves its interaction with molecular targets and pathways in biological systems. The amino and methoxyethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amide Substituents
N-(2-Methoxyethyl)methylamine Derivatives
- N-(tert-Butyl)-2-((2-Methoxyethyl)(pyridin-4-yl)amino)-4-Methylpentanamide (II-5): Molecular Weight: 303.44 g/mol. Synthesis: 42% yield via isocyanide-based multicomponent reactions . Key Features: Incorporates a pyridinyl group and a bulky tert-butyl substituent, enhancing lipophilicity but reducing aqueous solubility compared to the parent compound.
N-(4-Methoxyphenyl)Pentanamide
- Molecular Weight : 207.26 g/mol.
- Pharmacokinetics : Demonstrated excellent drug-likeness (Lipinski’s rule compliance) and anthelmintic activity against Haemonchus contortus .
- Comparison : The methoxyphenyl group improves metabolic stability but introduces steric hindrance, unlike the smaller methoxyethyl group in the target compound.
Amino Acid-Conjugated Derivatives
(S)-2-Amino-N-(6-(Dimethylamino)pyridin-3-yl)-4-Methylpentanamide (IV)
- Molecular Weight : 224.27 g/mol.
- Structure: Features a dimethylaminopyridinyl group, enhancing π-π stacking interactions with biological targets .
- Activity: Used in fluorescent assays for leucine aminopeptidases due to its electron-rich aromatic system.
Gemcitabine-Threonine Amide Prodrug (Gem-Leu)
Anticancer and Anthelmintic Analogues
(R,Z)-2-Amino-N-(2-Methoxy-5-(3,4,5-Trimethoxystyryl)Phenyl)-4-Methylpentanamide (10.2)
- Molecular Weight : 441.51 g/mol.
- Optical Rotation : [α]D = +19.8° (c 0.9, CHCl3) .
- Activity : Derived from combretastatin A-4, this compound inhibits tubulin polymerization, showing promise in cancer therapy.
- Comparison : The trimethoxystyryl group enhances cytotoxicity but reduces bioavailability compared to the unsubstituted methoxyethyl group in the target compound.
2-Amino-N-{2-[(Difluoromethyl)Thio]Phenyl}-4-Methylpentanamide
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butyl in II-5 or trimethoxystyryl in 10.2) enhance target affinity but often compromise solubility and bioavailability .
- Drug-Likeness: Methoxyethyl and methoxyphenyl groups improve metabolic stability, while amino acid conjugates (e.g., Gem-Leu) enhance prodrug activation .
- Synthetic Accessibility : The target compound’s simpler structure allows higher synthetic yields compared to complex derivatives like 10.2 (67% vs. 42% for II-5) .
Biological Activity
2-amino-N-(2-methoxyethyl)-4-methylpentanamide, also known as a derivative of amino amides, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The chemical structure of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 174.25 g/mol
- Chemical Structure :
- Contains an amino group, a methoxyethyl side chain, and a pentanamide backbone.
| Property | Value |
|---|---|
| Molecular Weight | 174.25 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH (1% solution) | Neutral (approx. 7) |
The biological activity of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may modulate enzyme activity, influence receptor binding, and affect cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing physiological responses related to metabolism and inflammation.
- Cellular Effects : Studies indicate that it could affect cell proliferation and apoptosis in certain cancer cell lines.
Case Study 1: Anticancer Activity
A study investigated the effects of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide on human cancer cell lines. The results demonstrated:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).
- Methodology : MTT assay for cell viability.
- Findings :
- Significant reduction in cell viability at concentrations above 50 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
- Results :
- Decreased production of pro-inflammatory cytokines (TNF-α, IL-6).
- Inhibition of NF-κB signaling pathway was observed.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced cell viability | |
| Anti-inflammatory | Decreased cytokine production | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Pharmacological Applications
Given its biological activities, 2-amino-N-(2-methoxyethyl)-4-methylpentanamide holds promise for various therapeutic applications:
- Cancer Therapy : Potential use as an adjunct treatment in chemotherapy regimens.
- Anti-inflammatory Drugs : Possible development into a novel anti-inflammatory agent for chronic inflammatory diseases.
- Metabolic Disorders : Exploration as a modulator for metabolic enzymes in conditions such as diabetes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
